Methyl 2-cyclohexyl-2-methylpropanoate
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Overview
Description
Methyl 2-cyclohexyl-2-methylpropanoate is an organic compound belonging to the ester family. It is characterized by a cyclohexyl group attached to a methylpropanoate moiety. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-cyclohexyl-2-methylpropanoate typically involves the esterification of 2-cyclohexyl-2-methylpropanoic acid with methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include refluxing the mixture to drive the reaction to completion and then purifying the product through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalysts and optimized reaction conditions ensures high purity and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-cyclohexyl-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is a commonly used reducing agent.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: 2-cyclohexyl-2-methylpropanoic acid.
Reduction: 2-cyclohexyl-2-methylpropanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 2-cyclohexyl-2-methylpropanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-cyclohexyl-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The cyclohexyl group imparts unique steric and electronic properties, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Methyl 2-cyclohexyl-2-methylpropanoate can be compared with other similar compounds such as:
Methyl cyclohexylacetate: Similar ester structure but with different substituents.
Cyclohexyl methyl ketone: Similar cyclohexyl group but different functional group (ketone instead of ester).
Cyclohexyl methanol: Similar cyclohexyl group but different functional group (alcohol instead of ester).
Uniqueness: The unique combination of the cyclohexyl group and the ester functionality in this compound imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Biological Activity
Methyl 2-cyclohexyl-2-methylpropanoate (MCM) is a compound with notable biological activities that have garnered attention in various fields, including medicinal chemistry and pharmacology. This article explores the biological activity of MCM, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
MCM is an ester with the molecular formula C11H20O2 and a molecular weight of 184.28 g/mol. Its structure consists of a cyclohexyl group attached to a methylpropanoate moiety, which contributes to its unique biological properties.
Anticancer Potential
Recent studies have indicated that MCM exhibits significant anticancer properties. In a series of experiments, derivatives of MCM were tested for their ability to inhibit cancer cell proliferation. For instance, compounds derived from the methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate framework demonstrated inhibitory actions on HCT-116 cancer cells, with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL. Notably, compounds 7a and 7g showed the highest selectivity towards cancerous cells compared to normal HEK-293 cells, indicating a targeted action that minimizes harm to healthy tissues .
The antiproliferative activity of MCM derivatives is believed to be mediated through the inhibition of heat shock protein 90 (HSP90) and tumor necrosis factor receptor-associated protein 1 (TRAP1) signaling pathways. Molecular docking studies suggest that these compounds bind effectively to TRAP1, which may elucidate their superior anticancer activity compared to traditional HSP90 inhibitors .
In Vitro Studies
In vitro studies have demonstrated the effectiveness of MCM and its derivatives in inducing apoptosis in cancer cells. DAPI staining assays revealed significant nuclear disintegration in treated HCT-116 cells, confirming the apoptotic effects of the compounds .
Compound | IC50 (mg/mL) | Selectivity | Target Cells |
---|---|---|---|
7a | 0.12 | High | HCT-116 |
7g | 0.12 | High | HCT-116 |
7d | 0.81 | Low | HCT-116 |
Toxicity and Safety Profile
The safety profile of MCM has been assessed in various studies. The compound was found to exhibit low toxicity towards non-cancerous cells at concentrations that effectively inhibited cancer cell growth. This selectivity is crucial for the development of new anticancer agents that minimize side effects associated with conventional chemotherapy .
Properties
IUPAC Name |
methyl 2-cyclohexyl-2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-11(2,10(12)13-3)9-7-5-4-6-8-9/h9H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMCIPUBACQYCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCCCC1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.